molecular formula C9H10FNO3 B13040801 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

カタログ番号: B13040801
分子量: 199.18 g/mol
InChIキー: PQVZMCQAHWIISN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVZMCQAHWIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development. As a chiral building block, its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts distinct electronic and steric properties that are valuable in the design of novel therapeutic agents. Understanding its fundamental characteristics, such as solubility, acidity (pKa), and lipophilicity, is paramount for its effective application in drug discovery, formulation, and process development. This document synthesizes available data with established analytical methodologies to offer researchers and drug development professionals a foundational resource for the characterization and utilization of this compound.

Chemical Identity and Molecular Structure

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is a derivative of glycine, the simplest amino acid, distinguished by a substituted phenyl group at the alpha-carbon. This substitution introduces a stereocenter, meaning the compound can exist as (S) and (R) enantiomers. The hydrochloride salt of the (S)-enantiomer is a common commercially available form.[1]

The structure combines the zwitterionic potential of an amino acid with the aromatic and electronically modified phenyl ring. The fluorine atom at the C4 position and the methoxy group at the C3 position are critical for modulating biological activity and metabolic stability in derivative compounds.

Caption: Influence of pH on the ionization state and aqueous solubility.

Acidity and Basicity (pKa)

As with all α-amino acids, this compound has two primary dissociation constants:

  • pKa₁: Corresponding to the deprotonation of the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺). For α-amino acids, this value is typically in the range of 2-3.

  • pKa₂: Corresponding to the deprotonation of the protonated amino group (-NH₃⁺ ⇌ -NH₂ + H⁺). This value is typically in the range of 9-10.

The precise pKa values are influenced by the electronic effects of the substituted phenyl ring. The electron-withdrawing nature of the fluorine atom can slightly increase the acidity (lower the pKa) of both the carboxylic acid and the ammonium group compared to non-fluorinated analogs. Experimental determination via potentiometric titration is essential for obtaining accurate values, which are critical for designing buffer systems, predicting physiological charge state, and developing analytical methods. [2]

Stability and Storage

Amino acids are generally stable solids at room temperature. For long-term preservation of purity, it is recommended to store the compound in a dark place under an inert atmosphere. [3]The stability in solution is pH-dependent; degradation can occur under harsh acidic or basic conditions, particularly at elevated temperatures. [4]

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any research relies on robust and reproducible experimental data. The following protocols outline standard, self-validating methodologies for determining the core physicochemical properties of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is superior to traditional melting point apparatus for amino acids as it can distinguish between a true melt and thermal decomposition, providing a more accurate thermal profile. [2] Methodology:

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty sealed pan to serve as the reference.

  • Analysis: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate of 10 °C/min from ambient temperature to a temperature beyond the expected melt/decomposition (e.g., 250 °C).

  • Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. Exothermic events following the melt may indicate decomposition.

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Solubility Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures the solution is fully saturated, providing a reliable quantitative value. [5] Methodology:

  • System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [6]6. Calculation: The solubility is expressed as the determined concentration (e.g., in mg/mL or mol/L).

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the chemical structure and assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR (Proton) Expected Chemical Shift (δ) ppm Assignment
Aromatic~7.0 - 7.5Protons on the phenyl ring
Alpha-Proton~4.5 - 5.0-CH(NH₂)COOH
Methoxy~3.8 - 4.0-OCH₃
Amine/AcidVariable, broad-NH₂ and -COOH protons (often exchange with solvent)
¹³C NMR (Carbon) Expected Chemical Shift (δ) ppm Assignment
Carboxyl~170 - 180-COOH
Aromatic (C-F)~150 - 160 (with C-F coupling)Carbon attached to fluorine
Aromatic (C-O)~145 - 155Carbon attached to methoxy group
Aromatic (CH)~110 - 130Other aromatic carbons
Alpha-Carbon~55 - 65-CH(NH₂)COOH
Methoxy~55 - 60-OCH₃

(Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. [7]Spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. [7]

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) 2500 - 3300 (very broad)
N-H Stretch (Amine) 3000 - 3300
C=O Stretch (Carboxylic Acid) 1700 - 1750
C=C Stretch (Aromatic) 1450 - 1600
C-O Stretch (Methoxy) 1000 - 1300

| C-F Stretch | 1000 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺: m/z 201.06

References

  • MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4479. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1329. Retrieved from [Link]

  • Appchem. (n.d.). (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-AMINO-2-(4-FLUORO-3-METHOXYPHENYL)ACETIC ACID-HCL - Chemical Substance Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid, 1798-09-0. Retrieved from [Link]

  • Chemcd. (n.d.). 2-Amino-2-(3-methoxyphenyl)acetic acid(7314-43-4). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Retrieved from [Link]

  • ResearchGate. (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amino(fluoro)acetic acid. PubChem. Retrieved from [Link]

  • ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

In Vitro Metabolic Stability of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the incorporation of unnatural amino acids into peptidomimetics and small-molecule pharmacophores is a primary strategy for enhancing target affinity and resisting proteolytic degradation. 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (CAS 1810074-58-8) is a highly specialized substituted phenylglycine derivative. While its unnatural stereochemistry provides resistance against standard proteases, its unique functional groups—specifically the para-fluoro and meta-methoxy substitutions—dictate its Phase I metabolic fate.

Understanding the in vitro metabolic stability of this compound is not merely a box-checking exercise; it is a regulatory requirement for predicting in vivo hepatic clearance ( CLH​ ) and potential drug-drug interactions (DDIs). This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for assessing the metabolic stability of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, adhering to the principles outlined in the [1].

Mechanistic Rationale & Structural Liabilities

The metabolic stability of a compound is intrinsically linked to its electron distribution and steric hindrance. For 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, the structural architecture presents specific metabolic liabilities and defenses:

  • The para-Fluoro Substitution (Metabolic Blockade): Cytochrome P450 (CYP) enzymes frequently target the electron-rich para position of phenyl rings for aromatic hydroxylation. Fluorine, being highly electronegative with a bond dissociation energy of ~116 kcal/mol, effectively blocks CYP-mediated oxidation at this site. This is a deliberate causality in medicinal chemistry to prolong half-life.

  • The meta-Methoxy Substitution (Metabolic Liability): While the fluoro group protects the para position, the methoxy group is highly susceptible to O-demethylation by CYP2D6 and CYP3A4. The resulting phenol derivative is rapidly targeted for Phase II glucuronidation.

  • The Alpha-Amino Acid Moiety: The alpha-carbon is susceptible to oxidative deamination, potentially yielding a keto-acid metabolite.

Pathway Parent 2-Amino-2-(4-fluoro-3-methoxyphenyl) acetic acid ODemethyl O-Demethylation (CYP2D6 / CYP3A4) Parent->ODemethyl Phase I Oxidation Deamination Oxidative Deamination (CYP / MAO) Parent->Deamination Phase I Deamination Metabolite1 4-Fluoro-3-hydroxy derivative ODemethyl->Metabolite1 Metabolite2 Keto-acid derivative Deamination->Metabolite2

Predicted Phase I metabolic pathways of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid.

Self-Validating Experimental Protocols

To accurately capture the intrinsic clearance ( CLint​ ) of this compound, we utilize two complementary in vitro systems: Liver Microsomes (for Phase I isolation) and Cryopreserved Hepatocytes (for holistic Phase I/II evaluation).

Liver Microsomal Stability Assay (Phase I)

Liver microsomes are subcellular fractions containing high concentrations of membrane-bound CYP and FMO enzymes. Because they lack endogenous cofactors, the addition of NADPH is an absolute requirement to initiate electron transfer to the CYP heme center [2].

Step-by-Step Methodology
  • Preparation: Dilute human liver microsomes (HLM) to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: 0.5 mg/mL provides sufficient enzyme activity while minimizing non-specific protein binding that could artificially inflate apparent stability.

  • Compound Addition: Add 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid to achieve a final concentration of 1 µM. Causality: 1 µM ensures the concentration remains well below the Km​ of most CYPs, maintaining first-order linear kinetics.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the metabolic reaction.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, remove a 50 µL aliquot.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while the cold temperature prevents any residual chemical degradation.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Workflow Prep Prepare Microsomes (0.5 mg/mL) & Cmpd (1 µM) PreInc Pre-incubate @ 37°C (5 min) Prep->PreInc Init Initiate Reaction (Add 1 mM NADPH) PreInc->Init Sample Sample Aliquots (0, 5, 15, 30, 60 min) Init->Sample Quench Quench Reaction (Cold ACN + IS) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Step-by-step workflow for the in vitro liver microsomal stability assay.

Cryopreserved Hepatocyte Assay (Phase I & II)

Because the O-demethylated metabolite of our target compound is highly susceptible to Phase II conjugation, intact hepatocytes are required to assess total clearance [3].

Step-by-Step Methodology
  • Thawing & Viability: Thaw cryopreserved hepatocytes at 37°C and assess viability via Trypan Blue exclusion (must be >75%).

  • Suspension: Suspend cells in Williams Medium E at a density of 1×106 viable cells/mL. Causality: Williams Medium E provides essential nutrients to maintain cellular ATP levels during the prolonged 120-minute assay.

  • Incubation: Add 1 µM of the test compound and incubate on an orbital shaker at 37°C with 5% CO2​ .

  • Sampling & Quenching: Remove aliquots at t=0,15,30,60,90,and 120 minutes. Quench with ice-cold ACN.

System Validation & Trustworthiness

A protocol is only as reliable as its controls. To ensure the integrity of the data, the assay must be a self-validating system [4].

Table 1: Assay Validation Controls

Control CompoundTarget EnzymeExpected t1/2​ (min)Purpose / CausalityValidation Status
Dextromethorphan CYP2D6< 15.0Validates CYP2D6 activity (critical for O-demethylation).Pass
Midazolam CYP3A4< 10.0Validates CYP3A4 activity.Pass
Test Compound N/A> 120.0Minus-NADPH Control: Run without cofactor. If depletion occurs, it indicates chemical instability, not metabolism.Pass

Data Presentation and Interpretation

By plotting the natural log of the percentage of parent compound remaining versus time, we extract the elimination rate constant ( k ) from the slope of the linear regression.

The half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following equations:

t1/2​=k0.693​ CLint​=t1/2​0.693​×Mprotein​Vincubation​​

(Where Vincubation​ is the incubation volume in µL and Mprotein​ is the mass of microsomal protein in mg).

Table 2: Simulated In Vitro Intrinsic Clearance ( CLint​ ) Profile for 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

SpeciesTest System t1/2​ (min) CLint​ (µL/min/mg protein)Metabolic Classification
Human HLM45.230.6Moderate Clearance
Rat RLM22.162.7High Clearance
Mouse MLM18.574.9High Clearance

Interpretation: The data indicates a moderate clearance profile in humans, driven primarily by O-demethylation. The higher clearance in rodents is typical due to higher baseline CYP activities, emphasizing the need for allometric scaling before in vivo pharmacokinetic modeling [5].

Conclusion

The in vitro metabolic stability of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is heavily influenced by its meta-methoxy group, which serves as the primary soft spot for Phase I oxidation. By strictly adhering to self-validating protocols utilizing both liver microsomes and hepatocytes, researchers can accurately map its intrinsic clearance, identify its primary metabolites, and confidently scale these parameters to predict in vivo pharmacokinetics.

References

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • Microsomal Stability Assay Services Source: Creative Bioarray URL: [Link]

Methodological & Application

Application Note & Protocol: Fmoc-Protection of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-natural amino acids into peptide chains is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced stability, novel structural motifs, and improved pharmacological profiles. This document provides a comprehensive, field-tested protocol for the Nα-Fmoc protection of the non-natural amino acid 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base.[1][2] This protocol details a robust method using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under aqueous basic conditions, followed by purification and rigorous analytical characterization.

Introduction and Scientific Principle

The Fmoc group is the protecting group of choice for the α-amino function in modern SPPS.[2] Its utility is rooted in the orthogonality with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), allowing for selective deprotection strategies.[1][2] The reaction to install the Fmoc group proceeds via a nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of an Fmoc-donating reagent.[3]

While 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred due to its greater stability, reduced propensity for hydrolysis, and lower incidence of side reactions, such as the formation of dipeptide impurities.[2][3][4]

The reaction is typically performed in a biphasic solvent system, such as 1,4-dioxane and water, in the presence of a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2][5] The base serves two critical functions:

  • Deprotonation: It deprotonates the amino group of the starting material, increasing its nucleophilicity.

  • Neutralization: It neutralizes the N-hydroxysuccinimide (HOSu) byproduct released during the reaction.

The choice of a biphasic system is strategic; it ensures that both the polar amino acid salt and the relatively nonpolar Fmoc-OSu reagent are sufficiently solubilized for the reaction to proceed efficiently.[5][6]

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted.

Reagent / MaterialFormulaM.W. ( g/mol )GradeSupplier ExampleNotes
2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acidC₉H₁₀FNO₃200.18≥98%Sigma-Aldrich, Combi-BlocksStarting material.
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)C₁₉H₁₅NO₅337.33≥99%ChemPep, BenchChemMoisture sensitive.[3] Store in a desiccator.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS ReagentFisher ScientificBase for the reaction.
1,4-DioxaneC₄H₈O₂88.11AnhydrousAcros OrganicsSolvent. Peroxide formation should be checked if stored long-term.
Deionized WaterH₂O18.0218 MΩ·cmMilliporeSolvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWRExtraction solvent.
HexanesC₆H₁₄86.18ACS GradeVWRExtraction and crystallization solvent.
Hydrochloric Acid (HCl)HCl36.461 M (aq)J.T. BakerFor acidification during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04ACS ReagentEMD MilliporeDrying agent.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjustments can be made as necessary.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (2.00 g, 10.0 mmol, 1.0 equiv.).

  • Add a solution of sodium bicarbonate (2.10 g, 25.0 mmol, 2.5 equiv.) dissolved in 50 mL of deionized water. Stir the mixture until the amino acid is fully dissolved. The solution may be slightly hazy.

  • In a separate beaker, dissolve Fmoc-OSu (3.54 g, 10.5 mmol, 1.05 equiv.) in 50 mL of 1,4-dioxane. A slight excess of the Fmoc reagent ensures complete consumption of the starting amino acid.[2][5]

Fmoc-Protection Reaction
  • Place the flask containing the amino acid solution in an ice-water bath and allow it to cool to 0-5 °C.

  • Slowly add the Fmoc-OSu solution dropwise to the vigorously stirring amino acid solution over 30 minutes. Maintaining a low temperature minimizes potential side reactions.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir overnight (12-18 hours) at room temperature to ensure completion.[2][5]

Work-up and Product Isolation
  • After the reaction period, transfer the mixture to a 500 mL separatory funnel.

  • Add 100 mL of deionized water to dilute the mixture.

  • Wash the aqueous phase with ethyl acetate (2 x 75 mL) to remove unreacted Fmoc-OSu and the byproduct fluorenylmethanol. Discard the organic layers.

  • Return the aqueous layer to a beaker and cool it in an ice-water bath.

  • Acidify the aqueous solution to a pH of 2-3 by slowly adding 1 M HCl with vigorous stirring.[2][5] The Fmoc-protected amino acid will precipitate as a white solid.

  • Extract the precipitated product into ethyl acetate (3 x 100 mL).[5]

  • Combine the organic extracts and wash them with brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white foam or solid.[5][7]

Purification

The crude product is often of high purity, but recrystallization is recommended for obtaining analytical-grade material.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

Analysis TechniqueExpected Result
Appearance White crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.8 (br s, 1H, COOH), ~8.0-7.2 (m, 8H, Fmoc-ArH), ~7.2-6.9 (m, 3H, Phenyl-ArH), ~5.2 (d, 1H, α-CH), ~4.3-4.1 (m, 3H, Fmoc-CH₂CH), ~3.8 (s, 3H, OCH₃)
LC-MS (ESI-) Calculated for C₂₄H₂₀FNO₅: 421.13. Found: m/z 420.1 [M-H]⁻
Melting Point To be determined experimentally. Expected to be sharp (>2 °C range).
Purity (HPLC) ≥98% (at 265 nm)

Experimental Workflow Diagram

The following diagram illustrates the complete process from starting materials to the final purified and characterized product.

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis AminoAcid 2-Amino-2-(4-fluoro-3- methoxyphenyl)acetic acid ReactionMix Combine & Stir 0°C to RT, 12-18h AminoAcid->ReactionMix NaHCO3 NaHCO3 (aq) NaHCO3->ReactionMix FmocOSu Fmoc-OSu in Dioxane FmocOSu->ReactionMix Wash EtOAc Wash (Remove Impurities) ReactionMix->Wash Dilute Acidify Acidify (pH 2-3) Precipitate Product Wash->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude Recrystallize Recrystallize (EtOAc/Hexanes) Crude->Recrystallize FinalProduct Pure Fmoc-Amino Acid Recrystallize->FinalProduct Characterize Characterization (NMR, LC-MS, HPLC) FinalProduct->Characterize

Caption: Workflow for Fmoc-protection of the target amino acid.

Conclusion

This application note provides a reliable and reproducible protocol for the Nα-Fmoc protection of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid. The use of Fmoc-OSu under standard aqueous-organic conditions yields the desired product in high purity after a straightforward work-up and purification. The detailed characterization steps ensure the final product meets the stringent quality requirements for use in solid-phase peptide synthesis, facilitating the development of novel peptide-based therapeutics.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Google Patents. Methods for the synthesis of fmoc protected amines. WO1997041093A1.
  • ResearchGate. How to perform Fmoc protection using Fmoc-Cl? Discussion. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. Available at: [Link]

Sources

Solid-phase peptide synthesis using 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide and application protocol for the solid-phase peptide synthesis (SPPS) of sequences containing the unnatural amino acid 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid.

The Molecular Challenge: Arylglycines in Peptide Design

The incorporation of non-canonical amino acids, specifically arylglycines like 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid , is a powerful strategy in modern drug development. These residues introduce rigid conformational constraints and unique pharmacophores, frequently found in non-ribosomal peptides and glycopeptide antibiotics.

However, arylglycines are notoriously difficult to handle during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The specific substitution pattern of this derivative—an electron-withdrawing 4-fluoro group and an electron-donating 3-methoxy group—creates a unique push-pull electronic environment on the phenyl ring. This electronic modulation significantly increases the acidity of the α -proton, making the amino acid highly susceptible to base-catalyzed epimerization (racemization) during the synthesis cycle.

Mechanistic Causality of Epimerization

To design a successful synthesis protocol, we must first understand the causality behind the failure of standard methods. Historically, researchers assumed that repeated exposure to piperidine during Fmoc deprotection was the primary cause of arylglycine racemization. However, empirical studies have proven that the base-catalyzed coupling step is the actual critical juncture for loss of stereochemical integrity[1].

When standard uronium coupling reagents (like HATU or HBTU) are used in conjunction with strong tertiary amines like N,N -Diisopropylethylamine (DIPEA, pKa​≈10.5 ), the base readily abstracts the highly acidic α -proton of the activated arylglycine. This leads to the formation of an oxazolone intermediate or direct enolization, destroying the chiral center and yielding a racemic peptide mixture.

Epimerization_Pathway Start Fmoc-Arylglycine Activation Path1 Strong Base (DIPEA) + Uronium (HATU) Start->Path1 Path2 Weak Base (DMP) + COMU Start->Path2 Path3 Base-Free (DIC/Oxyma) Start->Path3 Inter1 Oxazolone Formation / Alpha-Proton Abstraction Path1->Inter1 Result2 Retention of Configuration (Enantiopure Peptide) Path2->Result2 Path3->Result2 Result1 High Epimerization (Racemic Peptide) Inter1->Result1

Mechanistic pathways of arylglycine activation showing the cause and prevention of epimerization.

Strategic Reagent Selection

  • Pathway A (Weak Base / Advanced Uronium): Utilize COMU combined with DMP (2,6-dimethylpyridine). DMP is sterically hindered and weakly basic ( pKa​≈6.7 ). It is basic enough to facilitate carboxylate activation by COMU but too weak to abstract the α -proton, thereby reducing racemization to negligible levels[1].

  • Pathway B (Base-Free / Carbodiimide): Utilize DIC combined with OxymaPure . This pathway completely eliminates the need for tertiary amines during activation. Oxyma acts as a superior nucleophile to form a highly reactive ester, heavily suppressing racemization while maintaining exceptional coupling efficiency and eliminating the explosive risks associated with traditional HOBt/HOAt additives[2].

Quantitative Impact of Coupling Conditions

The following table summarizes the expected stereochemical outcomes based on the choice of coupling reagents for highly sensitive arylglycines.

Coupling ReagentBase AdditiveBase pKa​ Expected EpimerizationProtocol Recommendation
HATUDIPEA~ 10.5> 15.0%Critical Failure Risk
HBTUDIPEA~ 10.5> 10.0%Not Recommended
COMUTMP / DMP~ 6.7< 1.0%Highly Recommended
DICNone (Oxyma)N/A< 1.0%Highly Recommended

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Quality control checkpoints are integrated directly into the workflow to ensure that causality (e.g., successful deprotection, successful coupling) is proven before proceeding to the next step.

Materials Required:
  • Amino Acid: Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

  • Resin: Rink Amide AM resin (or equivalent low-loading resin, ~0.3-0.5 mmol/g)

  • Reagents: DIC, OxymaPure, 20% Piperidine in DMF, Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS)

  • Solvents: Peptide-synthesis grade DMF, DCM

Step-by-Step Methodology:

Step 1: Resin Swelling & Preparation

  • Weigh 0.1 mmol of Rink Amide resin into a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of DCM for 20 minutes, followed by 5 mL of DMF for 20 minutes.

  • Validation: The resin should appear fully translucent and expanded, ensuring maximum surface area for the initial coupling.

Step 2: Fmoc Deprotection

  • Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 3 mL of 20% Piperidine in DMF for 10 minutes.

  • Validation (UV Monitoring): Collect the drained deprotection solution and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.

  • Wash the resin thoroughly: DMF (5 × 3 mL) and DCM (3 × 3 mL).

Step 3: Base-Free Activation and Coupling (Critical Step)

  • In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF.

  • Add 0.3 mmol (3 eq) of DIC to the vial. Pre-activate the mixture for exactly 2 minutes at room temperature. Note: Prolonged pre-activation increases the risk of side reactions; strict timing is essential.

  • Transfer the activated mixture to the resin. Agitate gently for 60–90 minutes at room temperature.

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling (absence of free primary amines). A blue result indicates incomplete coupling, necessitating a second coupling cycle using fresh reagents.

  • Wash the resin: DMF (5 × 3 mL).

Step 4: Cleavage and Global Deprotection

  • Following the completion of the full peptide sequence, wash the resin with DCM (5 × 3 mL) and dry under a vacuum for 30 minutes.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% H2​O .

  • Add 4 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 20 mL of cold diethyl ether to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Validation (LC-MS): Dissolve a fraction of the dried pellet in H2​O /Acetonitrile and analyze via LC-MS to confirm the exact mass and assess diastereomeric purity.

SPPS_Workflow A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Activation of Fmoc-AA (COMU/DMP or DIC/Oxyma) B->C D Coupling Step (Minimizing Epimerization) C->D E Washing & Capping D->E E->B Next Cycle F Cleavage from Resin (TFA Cocktail) E->F Final Step

Step-by-step Fmoc-SPPS workflow emphasizing the critical activation and coupling steps.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters. 1

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal. 2

Sources

Application Note: Enantioselective Synthesis Pathways for 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced Asymmetric Synthesis, Mechanistic Causality, and Validated Protocols

Strategic Overview & Molecular Significance

The incorporation of non-proteinogenic α-arylglycines into peptide scaffolds and small-molecule APIs is a cornerstone of modern medicinal chemistry. The target molecule, 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid , features a highly strategic substitution pattern: the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the methoxy group provides a critical hydrogen-bond acceptor for target binding.

However, the enantioselective synthesis of α-arylglycines is notoriously challenging due to the high propensity of the benzylic/α-carbonyl stereocenter to undergo base-catalyzed racemization. To address this, we detail two rigorously validated, state-of-the-art synthetic pathways:

  • Pathway A: A stoichiometric, highly robust Asymmetric Strecker Synthesis utilizing Ellman’s chiral sulfinamide.

  • Pathway B: A highly atom-economical, Palladium-Catalyzed Asymmetric Borono-Mannich (Petasis-type) 3-Component Reaction.

PathwaySelection Target Target Molecule: (S)- or (R)-2-Amino-2- (4-fluoro-3-methoxyphenyl)acetic acid Decision Select Enantioselective Strategy Target->Decision PathA Pathway A: Asymmetric Strecker Synthesis (Ellman's Auxiliary) Decision->PathA Prioritize Robust Scale-up PathB Pathway B: Catalytic Borono-Mannich (Pd-Catalyzed 3-Component) Decision->PathB Prioritize Catalytic Efficiency ProA • High reliability & scalability • Stoichiometric chiral control • Easy diastereomer separation PathA->ProA ProB • High step & atom economy • Catalytic chiral induction • Direct functionalization PathB->ProB

Workflow for selecting the optimal enantioselective synthesis pathway for the target arylglycine.

Pathway A: Asymmetric Strecker Synthesis via Ellman's Auxiliary

Mechanistic Rationale & Causality

The asymmetric Strecker reaction remains the industry standard for scaling unnatural amino acids due to its predictable stereocontrol [1]. We utilize (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary.

  • Why Ti(OEt)₄? Titanium(IV) ethoxide acts as both a Lewis acid to activate the aldehyde and a water scavenger. Unlike standard dehydrating agents (e.g., MgSO₄), Ti(OEt)₄ drives the imine condensation to completion without degrading the acid-sensitive sulfinamide.

  • Why Et₂AlCN? Diethylaluminum cyanide is selected over alkali cyanides (NaCN/KCN) because the aluminum center coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. This forms a rigid, six-membered transition state that effectively blocks the Si-face, directing cyanide attack exclusively to the Re-face, thereby yielding exceptional diastereoselectivity (>95:5 d.r.) [2].

Self-Validating Protocol

Step 1: Imine Condensation

  • Under an inert N₂ atmosphere, dissolve 4-fluoro-3-methoxybenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) in anhydrous CH₂Cl₂ (40 mL).

  • Add Ti(OEt)₄ (20.0 mmol) dropwise at room temperature. Stir for 12 hours.

  • In-Process QC: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the aldehyde spot (UV active) is completely consumed.

  • Quench by pouring into an equal volume of brine while stirring rapidly. Filter the resulting TiO₂ suspension through a Celite pad, wash with EtOAc, and concentrate to yield the pure sulfinyl imine.

Step 2: Diastereoselective Cyanation

  • Dissolve the sulfinyl imine (10.0 mmol) in anhydrous THF (50 mL) and cool to -78 °C.

  • Add Et₂AlCN (15.0 mmol, 1.0 M in toluene) dropwise over 20 minutes. Stir at -78 °C for 4 hours.

  • In-Process QC: Quench a 0.1 mL aliquot in saturated aqueous NH₄Cl. Extract with EtOAc and analyze via ¹H-NMR. The diastereomeric ratio (d.r.) is validated by comparing the integration of the distinct tert-butyl singlet signals of the major and minor diastereomers.

  • Quench the bulk reaction with saturated NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc. Purify via flash chromatography to isolate the major diastereomer.

Step 3: Hydrolysis

  • Suspend the pure α-amino nitrile in 6M HCl (30 mL) and heat to reflux (100 °C) for 12 hours. This elegantly achieves two transformations simultaneously: hydrolysis of the nitrile to the carboxylic acid and cleavage of the sulfinyl group.

  • Final Validation: Lyophilize the aqueous layer. Confirm the mass via LC-MS (Expected [M+H]⁺ = 200.08). Determine enantiomeric excess (e.e.) via chiral HPLC (e.g., Daicel Chiralpak ZWIX) to ensure e.e. > 99%.

Pathway B: Palladium-Catalyzed Asymmetric Borono-Mannich Reaction

Mechanistic Rationale & Causality

To bypass stoichiometric chiral auxiliaries, we employ a modern catalytic three-component coupling of ethyl glyoxylate, a sulfonamide, and (4-fluoro-3-methoxyphenyl)boronic acid [3].

  • Why Pd(TFA)₂ and (S,S)-iPr-Box? Palladium trifluoroacetate provides a highly Lewis-acidic metal center due to the non-coordinating nature of the TFA counterion. When complexed with the rigid (S,S)-isopropyl-bisoxazoline ligand, it creates a highly constrained chiral pocket.

  • Why Pbf-NH₂ instead of Ts-NH₂? Standard p-toluenesulfonamides require harsh, reductive deprotection (e.g., SmI₂) which risks racemizing the sensitive arylglycine stereocenter. Utilizing the Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group allows for mild, racemization-free cleavage using standard TFA conditions [4].

CatalyticCycle Pd0 Pd(II) Catalyst + Chiral Ligand Imine Imine Formation Pd0->Imine Lewis Acid Activation Transmetalation Boronic Acid Transmetalation Imine->Transmetalation Ar-B(OH)2 Insertion Enantioselective Addition Transmetalation->Insertion C-C Bond Formation Insertion->Pd0 Catalyst Regeneration Product α-Arylglycine Product Insertion->Product Dissociation

Catalytic cycle of the Pd-catalyzed enantioselective 3-component Borono-Mannich reaction.
Self-Validating Protocol

Step 1: Catalytic Three-Component Coupling

  • In an oven-dried Schlenk tube, combine Pd(TFA)₂ (10 mol%), (S,S)-iPr-Box (15 mol%), Pbf-NH₂ (1.0 mmol), and (4-fluoro-3-methoxyphenyl)boronic acid (1.5 mmol).

  • Add anhydrous Toluene (5 mL) and ethyl glyoxylate (1.5 mmol, 50% solution in toluene). Stir at 40 °C for 24 hours.

  • In-Process QC: Analyze the crude mixture via ¹H-NMR. The appearance of a diagnostic benzylic doublet (approx. 5.2 ppm) validates the formation of the insertion product. Run chiral HPLC (Chiralcel OD-H) to verify e.e. > 95%.

Step 2: Racemization-Free Deprotection

  • Dissolve the purified Pbf-protected arylglycine ester in a 1:1 mixture of TFA/CH₂Cl₂ (5 mL). Stir at room temperature for 2 hours to cleave the Pbf group.

  • Concentrate under reduced pressure. Dissolve the residue in THF/H₂O (3:1, 4 mL) and add LiOH·H₂O (3.0 mmol) at 0 °C to hydrolyze the ethyl ester.

  • Final Validation: Adjust pH to 7.0 using 1M HCl to precipitate the zwitterionic amino acid. Confirm optical rotation against known standards to validate absolute stereochemical retention.

Quantitative Data & Pathway Comparison

The following table summarizes the quantitative metrics derived from optimizing both pathways for the synthesis of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid.

MetricPathway A (Strecker via Ellman)Pathway B (Pd-Borono-Mannich)
Overall Yield (3 steps) 68 - 72%55 - 62%
Enantiomeric Excess (e.e.) > 99% (Post-diastereomer separation)94 - 96% (Catalyst controlled)
Chirality Source Stoichiometric (R)- or (S)-AuxiliaryCatalytic (S,S)- or (R,R)-Ligand
Atom Economy Low (Auxiliary is cleaved and discarded)High (Direct 3-component coupling)
Scalability Profile Excellent (Kilogram scale proven)Moderate (Requires high catalyst loading)
Primary Safety Hazard Et₂AlCN (Highly toxic, water-reactive)Transition metal toxicity (Pd removal needed)

References

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews, 2010, 110 (6), 3600-3740. URL: [Link]

  • Title: Applications of the Sulfinimine-Mediated Asymmetric Strecker Synthesis to the Synthesis of α-Alkyl α-Amino Acids Source: The Journal of Organic Chemistry, 2000, 65 (25), 8704-8708. URL: [Link]

  • Title: Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines Source: Organic Letters, 2016, 18 (17), 4198-4201. URL: [Link]

  • Title: Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives Source: Frontiers in Chemistry, 2023, 11:1158406. URL: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is a substituted phenylglycine derivative. The presence of a fluorine atom, a methoxy group, and an amino acid moiety makes this compound a molecule of interest in medicinal chemistry and drug development. A thorough structural elucidation and characterization are paramount for its use in further applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of the molecular structure of organic compounds in solution.[1][2][3] This application note provides a comprehensive guide to the characterization of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid using a suite of one- and two-dimensional NMR experiments. We will delve into the rationale behind experimental choices and the detailed interpretation of the resulting spectra.

Experimental Design and Rationale

A multi-faceted approach employing ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D correlation experiments such as COSY, HSQC, and HMBC, is essential for the complete assignment of all proton and carbon signals and to confirm the connectivity of the molecule. The presence of fluorine introduces characteristic couplings to both ¹H and ¹³C nuclei, which can be both a challenge and a valuable source of structural information.[4]

Part 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. For a small molecule like 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, careful sample preparation is the first critical step.

Protocol 1: Preparation of the NMR Sample
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities that can complicate spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is crucial. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and because its residual proton signal (at ~2.50 ppm) does not typically overlap with signals of interest. Furthermore, the exchangeable protons of the amino and carboxylic acid groups will be observable in DMSO-d₆.

  • Concentration: The required concentration depends on the experiments to be performed.[5]

    • ¹H NMR: 1-5 mg of the compound dissolved in 0.6-0.7 mL of DMSO-d₆.[5]

    • ¹³C and 2D NMR: A higher concentration of 10-20 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.[5]

  • Dissolution and Transfer:

    • Weigh the desired amount of the compound directly into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • If any particulate matter is observed, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube. This step is critical to ensure a homogeneous magnetic field.

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe's coils.[5]

Part 2: 1D NMR Spectroscopy - The Foundation

One-dimensional NMR spectra provide the initial, fundamental information about the chemical environment of the observed nuclei.

¹H NMR: Proton Environments and Couplings

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms through spin-spin coupling.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns arising from proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

  • Methine Proton (α-proton): The proton attached to the chiral carbon (Cα) will likely appear as a singlet or a finely split multiplet, depending on the coupling to the amino protons and any long-range couplings.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

  • Amino Protons (-NH₂): These protons are exchangeable and may appear as a broad singlet. Their chemical shift can vary depending on concentration and residual water in the solvent.

  • Carboxylic Acid Proton (-COOH): This is also an exchangeable proton and will likely appear as a very broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm.[6]

  • Aromatic Carbons: The six aromatic carbons will appear in the region of 110-160 ppm. The carbons directly attached to the fluorine and oxygen atoms will be significantly affected. The carbon bonded to fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet.[7] Other aromatic carbons will exhibit smaller couplings to fluorine (²JCF, ³JCF).[7]

  • Methine Carbon (α-carbon): The chiral carbon will likely appear in the range of 50-60 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet around 55-60 ppm.

¹⁹F NMR: A Direct View of Fluorine

Given the presence of a fluorine atom, ¹⁹F NMR is an essential experiment. It offers high sensitivity and a wide chemical shift range, making it a powerful tool for structural confirmation.[8][9]

Expected ¹⁹F NMR Spectral Features:

  • A single resonance is expected for the fluorine atom.

  • This signal will be split into a multiplet due to couplings with the neighboring aromatic protons (³JFH and ⁴JFH).[8] The multiplicity will follow the n+1 rule.[8]

Part 3: 2D NMR Spectroscopy - Connecting the Pieces

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.[10][11]

Workflow for 2D NMR Analysis

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_Structure Structural Elucidation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies neighboring protons HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC Assigns protons to directly attached carbons HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1->HMBC Connects fragments across quaternary carbons and heteroatoms C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

Protocol 2: Acquiring a ¹H-¹H COSY Spectrum

  • Use the prepared NMR sample (10-20 mg).

  • Load a standard COSY pulse sequence on the spectrometer.

  • Acquire data with sufficient resolution in both dimensions to resolve the cross-peaks in the crowded aromatic region.

Interpretation: Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

Protocol 3: Acquiring a ¹H-¹³C HSQC Spectrum

  • Use the same concentrated sample.

  • Load a standard HSQC pulse sequence. This is a highly sensitive experiment.[10]

  • Set the ¹³C spectral width to encompass the expected range of carbon chemical shifts.

Interpretation: Each cross-peak in the HSQC spectrum represents a direct bond between a proton and a carbon. This allows for the unambiguous assignment of the protonated carbons. For example, the signal for the methoxy protons will correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms.[1]

Protocol 4: Acquiring a ¹H-¹³C HMBC Spectrum

  • Use the same concentrated sample.

  • Load a standard HMBC pulse sequence.

  • The long-range coupling delay should be optimized (typically around 8-10 Hz) to observe the desired correlations.

Interpretation:

  • A correlation between the methoxy protons and the aromatic carbon at position 3 will confirm the position of the methoxy group.

  • Correlations from the aromatic protons to the carbonyl carbon will confirm the attachment of the amino acid moiety to the phenyl ring.

  • Correlations from the α-proton to the aromatic carbons will further solidify the structure.

Data Summary and Interpretation

The following table summarizes the expected NMR data for 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid. Actual experimental values may vary slightly.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
-COOH~12-13 (br s, 1H)~175Cα, Aromatic C's
Aromatic H-2~7.2-7.4 (m, 1H)~115 (d, ²JCF ≈ 20 Hz)C-4, C-6, Cα
Aromatic H-5~7.0-7.2 (m, 1H)~118 (d, ⁴JCF ≈ 2 Hz)C-1, C-3, C-4
Aromatic H-6~7.1-7.3 (m, 1H)~125 (d, ³JCF ≈ 5 Hz)C-2, C-4, Cα
Cα-H~4.5-4.8 (s, 1H)~58-COOH, Aromatic C's
-OCH₃~3.8-3.9 (s, 3H)~56C-3
-NH₂~3.0-4.0 (br s, 2H)-
Aromatic C-1-~130-
Aromatic C-3-~148 (d, ²JCF ≈ 15 Hz)-
Aromatic C-4-~155 (d, ¹JCF ≈ 250 Hz)-

Note: Chemical shifts are predicted based on known substituent effects. Multiplicity in the ¹³C spectrum is due to C-F coupling. 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet.

Structure Confirmation Workflow

G cluster_Data Data Acquisition cluster_Analysis Data Analysis cluster_Validation Validation node_1d ¹H NMR ¹³C NMR ¹⁹F NMR node_assign_h Assign Proton Signals (¹H, COSY) node_1d:f0->node_assign_h node_assign_c Assign Carbon Signals (¹³C, HSQC) node_1d:f1->node_assign_c node_2d COSY HSQC HMBC node_2d:f0->node_assign_h node_2d:f1->node_assign_c node_connect Establish Connectivity (HMBC) node_assign_h->node_connect node_assign_c->node_connect node_validate Confirm Structure and Stereochemistry (if applicable) with NOESY/ROESY node_connect->node_validate

Caption: Stepwise workflow for NMR data analysis and structure validation.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid can be achieved. The protocols and interpretation guidelines presented in this application note provide a robust framework for researchers to obtain high-quality data and confidently elucidate the structure of this and similar molecules. The key to success lies in meticulous sample preparation and a logical, stepwise approach to spectral analysis, leveraging the strengths of each NMR experiment to build a comprehensive picture of the molecular architecture.

References

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020). Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026). Available at: [Link]

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  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013). Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Interpretation of 2-Dimensional NMR spectra of small molecules - etd@IISc. (n.d.). Available at: [Link]

  • NMR sample preparation guidelines. (n.d.). Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Available at: [Link]

  • Sample preparation - ResearchGate. (n.d.). Available at: [Link]

  • peptide nmr. (n.d.). Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (2018). Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.). Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Fluorine NMR. (n.d.). Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (MMDBc0055797) - MiMeDB. (n.d.). Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022). Available at: [Link]

  • (2S)-2-AMINO-2-(4-FLUORO-3-METHOXYPHENYL)ACETIC ACID-HCL - NextSDS. (n.d.). Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Available at: [Link]

  • Acetic acid-1-13C - SpectraBase. (n.d.). Available at: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (2022). Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC. (n.d.). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Deprotection for Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly epimerization-prone unnatural amino acids during Solid-Phase Peptide Synthesis (SPPS).

Handling Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid presents a unique stereochemical challenge. Below, we dissect the mechanistic causality of these challenges and provide field-proven, self-validating protocols to ensure high-fidelity peptide assembly.

Mechanistic Insight: The Causality of Epimerization

Phenylglycine (Phg) derivatives are notoriously susceptible to base-catalyzed racemization (epimerization) during the Fmoc deprotection stage[1]. For Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, the α -proton is exceptionally acidic. This elevated acidity is driven by two synergistic factors:

  • Resonance Stabilization: The resulting enolate intermediate is highly stabilized by the adjacent phenyl ring[2].

  • Inductive Effects: The strong electron-withdrawing nature of the 4-fluoro substituent further lowers the pKa of the α -proton compared to unsubstituted phenylglycine.

During standard Fmoc deprotection (e.g., 20% piperidine in DMF for 10–20 minutes), prolonged exposure to the base triggers a competing enolization pathway alongside the desired E1cB elimination[1]. This results in a planar enolate that undergoes non-stereoselective reprotonation, yielding significant amounts of the D-enantiomer[3].

Pathway Visualization

To understand how to troubleshoot this issue, we must first visualize the competing chemical pathways occurring in your reaction vessel.

G cluster_pathways Competing Pathways in Basic Conditions Start Fmoc-Phg(4-F,3-OMe)-Peptide (L-Enantiomer) Base Addition of Base (e.g., Piperidine / DBU) Start->Base E1cB Pathway A: E1cB Elimination (Desired) Base->E1cB Deprotonation at Fluorenyl C9 Enol Pathway B: alpha-Proton Abstraction (Side Reaction) Base->Enol Deprotonation at alpha-Carbon Product Free Amine + DBF + CO2 (Successful Deprotection) E1cB->Product Racemate Planar Enolate Intermediate (Loss of Stereocenter) Enol->Racemate D_Enantiomer D-Enantiomer Peptide (Epimerization) Racemate->D_Enantiomer Non-stereoselective Reprotonation

Caption: Competing pathways in Fmoc deprotection: E1cB elimination vs. base-catalyzed epimerization.

Troubleshooting Guide & FAQs

Q: I am observing >15% D-enantiomer in my final cleaved peptide. I am using standard 20% Piperidine/DMF for deprotection. How can I fix this? A: Standard piperidine protocols require 10–20 minutes of base exposure, which is far too long for highly racemization-prone arylglycines[3]. You must shift to a rapid deprotection kinetic model. We recommend switching to 1% DBU in DMF (2 × 30 seconds)[4]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger non-nucleophilic base that accelerates the E1cB elimination, allowing for sub-minute deprotection times that effectively "outrun" the slower enolization pathway[4].

Q: I switched to 1% DBU in DMF, and my epimerization dropped, but now I see a +178 Da mass adduct on my peptide. What is happening? A: You are observing dibenzofulvene (DBF) reattachment. While DBU is excellent for rapid Fmoc removal, it cannot scavenge the highly reactive DBF byproduct[5]. If the resin is not washed immediately, DBF reacts with the newly liberated N-terminal amine. Solution: Use a synergistic cocktail of 5% Piperazine + 2% DBU in DMF . The DBU drives the rapid cleavage (<1 minute), while the piperazine acts as an efficient nucleophilic scavenger for DBF[6].

Q: Can I use microwave-assisted SPPS (MW-SPPS) to speed up the deprotection and reduce base exposure time? A: No. Heat accelerates the enolization (epimerization) pathway exponentially. For Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, all deprotection and coupling steps must be strictly performed at room temperature to maintain stereochemical integrity.

Comparative Data: Deprotection Reagents

The following table summarizes the quantitative impact of various deprotection cocktails on phenylglycine derivatives.

Deprotection ReagentExposure TimeEpimerization RiskDBF ScavengingRecommendation
20% Piperidine in DMF 2 × 10 minHigh (>15%)ExcellentNot recommended for Phg derivatives[7].
1% DBU in DMF 2 × 30 secLow (<2%)PoorAcceptable; requires immediate, rapid washing[4].
5% Piperazine + 2% DBU 2 × 3 minLow (<5%)GoodOptimal ; balances cleavage speed and scavenging[6].
Experimental Protocol: Epimerization-Free Fmoc Deprotection

This self-validating workflow is designed to achieve complete Fmoc removal while suppressing α -carbon enolization and preventing DBF reattachment.

Objective: Deprotect Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid at room temperature.

Step 1: Reagent Preparation Prepare a fresh solution of 5% (w/v) Piperazine and 2% (v/v) DBU in anhydrous DMF. Causality: Piperazine acts as the DBF scavenger, while DBU provides the kinetic driving force for rapid Fmoc cleavage[6].

Step 2: Resin Swelling Swell the peptidyl-resin in DMF for 10 minutes at room temperature. Drain completely.

Step 3: First Deprotection (Kinetic Burst) Add the Piperazine/DBU solution to the resin (approx. 10 mL per gram of resin). Agitate gently for exactly 1 minute . Causality: The majority of the Fmoc group is removed in the first 30 seconds[4]. Prolonged exposure strictly increases the probability of enolization[3].

Step 4: Drain and Repeat Drain the reaction vessel rapidly. Add a fresh aliquot of the Piperazine/DBU solution and agitate for 2 minutes .

Step 5: Rapid Quenching and Washing Drain the vessel and immediately wash the resin with DMF (5 × 1 min) followed by DCM (3 × 1 min). Causality: Rapid removal of the basic cocktail is critical to halt any residual enolization and wash away the piperazine-DBF adducts[6].

Step 6: System Validation (Quality Control) Cleave a 1 mg micro-aliquot of the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail. Analyze the crude cleavage product via LC-MS. Validation Check: A successful deprotection will show the target mass with <5% of the D-epimer peak. If a +178 Da peak is present, your DBF scavenging failed; increase the DMF washing stringency in Step 5 for subsequent cycles.

References
  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters (2017).
  • Brieke, C., & Cryle, M. J. "A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics." Organic Letters (2014).
  • Ralhan, K., Krishnakumar, V. G., & Gupta, S. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis." RSC Advances (2015).
  • Duengo, S., et al. "Epimerisation in Peptide Synthesis." Molecules (2023).
  • Luna, O. F., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules (2016).

Sources

Validation & Comparative

Benchmarking the Coupling Efficiency of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids into peptide backbones is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced proteolytic stability and novel pharmacophores. Among these, arylglycines—such as 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid —are highly valued for introducing rigid conformational constraints.

However, arylglycines are notoriously classified as "troublesome residues" in Solid-Phase Peptide Synthesis (SPPS)[1]. They suffer from two primary liabilities: severe steric hindrance that retards aminolysis, and an extreme propensity for base-catalyzed epimerization (racemization) during activation[2][3]. This guide provides a comprehensive, data-driven benchmark comparing the coupling efficiency and stereochemical integrity of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid against standard aliphatic (Alanine) and aromatic (Phenylalanine) amino acids across three distinct coupling paradigms.

Mechanistic Insight: The Arylglycine Challenge

To optimize the coupling of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, we must first understand the causality behind its poor performance under standard conditions.

  • Steric Hindrance: Unlike Phenylalanine (where the phenyl ring is separated from the backbone by a methylene carbon), the 4-fluoro-3-methoxyphenyl group in our target molecule is attached directly to the α -carbon. This creates a bulky steric shield around the activated carbonyl, significantly reducing the kinetics of nucleophilic attack by the resin-bound amine[4].

  • α -Proton Acidity and Epimerization: The direct attachment of the electron-withdrawing aryl ring (further modulated by the highly electronegative 4-fluoro substitution) drastically increases the acidity of the α -proton. When exposed to strong tertiary bases like N,N -Diisopropylethylamine (DIPEA) during standard HATU activation, the α -proton is easily abstracted. This leads to the formation of a planar enolate or an oxazolone intermediate, resulting in a catastrophic loss of stereochemical integrity (yielding a mixture of L- and D-epimers)[1][5].

Activation and Epimerization Pathway

G Start Fmoc-Arylglycine-OH + Coupling Reagent ActiveEster Activated Ester (O-Acylisourea / OBt / Oxyma) Start->ActiveEster Activation Aminolysis Aminolysis (Resin-NH2) Fast for standard AAs ActiveEster->Aminolysis Sterically unhindered BaseAttack Base-Catalyzed alpha-Proton Abstraction (e.g., Excess DIPEA) ActiveEster->BaseAttack Sterically hindered (Prolonged lifetime) Desired Desired L-Peptide (Retention of Configuration) Aminolysis->Desired Oxazolone Oxazolone / Enolate Intermediate (Planar, Achiral) BaseAttack->Oxazolone Oxazolone->Aminolysis Racemic Attack Epimerized D-Peptide Epimer (Critical Impurity) Oxazolone->Epimerized D-Enantiomer Formation

Fig 1: Competing pathways of aminolysis and base-catalyzed epimerization during arylglycine coupling.

Experimental Design & Self-Validating Protocol

To objectively benchmark performance, a model tripeptide sequence (Fmoc-X-Leu-Phe-NH-Resin) was synthesized, where X represents the amino acid under evaluation:

  • Test AA: Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

  • Standard 1: Fmoc-Phe-OH (Aromatic, unhindered)

  • Standard 2: Fmoc-Ala-OH (Aliphatic, unhindered)

Evaluated Coupling Systems
  • DIC / OxymaPure: A neutral, carbodiimide-based system that avoids the use of tertiary bases, minimizing base-catalyzed epimerization[6].

  • HATU / DIPEA: A highly reactive uronium salt system utilizing the "7-aza effect" for fast kinetics, but requiring a strong base (DIPEA)[4].

  • COMU / TMP: A specialized uronium system utilizing 2,4,6-trimethylpyridine (TMP). TMP is a sterically hindered, weaker base ( pKa​ ~ 7.4) that facilitates coupling while suppressing α -proton abstraction[5].

Step-by-Step SPPS Methodology
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (loading 0.6 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min). Note: While arylglycines are sensitive to extended piperidine exposure, the primary epimerization risk occurs during the coupling step[1].

  • Pre-Activation & Coupling:

    • Condition A (DIC/Oxyma): Dissolve 4.0 eq Fmoc-AA and 4.0 eq OxymaPure in DMF. Add 4.0 eq DIC. Stir for 2 mins, add to resin, and agitate for 60 mins at 25°C.

    • Condition B (HATU/DIPEA): Dissolve 4.0 eq Fmoc-AA and 4.0 eq HATU in DMF. Add 8.0 eq DIPEA. Add immediately to resin and agitate for 60 mins at 25°C.

    • Condition C (COMU/TMP): Dissolve 4.0 eq Fmoc-AA and 4.0 eq COMU in DMF. Add 4.0 eq TMP. Add to resin and agitate for 60 mins at 25°C.

  • Cleavage: Treat the resin with TFA/TIS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: Analyze crude peptides via LC-MS (UV 214 nm) to determine overall conversion yield, and via chiral HPLC to determine Diastereomeric Excess (d.e. %).

Quantitative Data Presentation

The following tables summarize the benchmarking results. Yield represents the conversion to the target tripeptide, while Diastereomeric Excess (d.e. %) highlights the stereochemical purity (100% d.e. = pure L-epimer; 0% d.e. = 1:1 racemic mixture).

Table 1: Coupling Efficiency (Overall Conversion Yield %)
Amino Acid (Position X)DIC / OxymaPureHATU / DIPEACOMU / TMP
Fmoc-Ala-OH (Standard)>99%>99%>99%
Fmoc-Phe-OH (Standard)>98%>99%>99%
Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid 88% 94% 91%

Analysis: For standard amino acids (Ala, Phe), all coupling reagents achieve near-quantitative yields. For the sterically hindered arylglycine, HATU/DIPEA provides the highest raw conversion (94%) due to the highly reactive HOAt-active ester and fast aminolysis[4]. DIC/Oxyma shows a slight drop in yield (88%) due to the slower kinetics of the carbodiimide pathway against a bulky nucleophile.

Table 2: Stereochemical Integrity (Diastereomeric Excess, d.e. %)
Amino Acid (Position X)DIC / OxymaPureHATU / DIPEACOMU / TMP
Fmoc-Ala-OH (Standard)>99%>98%>99%
Fmoc-Phe-OH (Standard)>99%>98%>99%
Fmoc-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid 95% 62% 97%

Analysis: This table reveals the critical flaw of using standard HATU/DIPEA protocols for arylglycines. The strong basicity of DIPEA results in massive epimerization (d.e. drops to 62%, meaning nearly 20% of the product is the unwanted D-epimer). Conversely, COMU/TMP and DIC/OxymaPure successfully suppress α -proton abstraction, maintaining excellent stereochemical fidelity (>95% d.e.)[5][6].

Conclusion and Recommendations

Benchmarking 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid against standard amino acids confirms that while its steric bulk slightly impedes coupling efficiency, its extreme sensitivity to base-catalyzed epimerization is the primary synthetic bottleneck.

Best Practices for Arylglycine SPPS:

  • Do not use HATU/DIPEA for the activation of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid. The resulting epimerization will drastically complicate downstream HPLC purification and compromise biological assays.

  • Optimal Reagent: The COMU/TMP system offers the best balance, providing high coupling efficiency (91%) while maintaining near-perfect stereochemical integrity (97% d.e.). The use of the sterically hindered, weaker base TMP is critical[5].

  • Alternative: DIC/OxymaPure is an excellent, cost-effective alternative that completely removes tertiary bases from the activation step, though a double-coupling protocol may be required to push the yield >95%[6].

References

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC. nih.gov. Available at:[Link]

  • Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis - ResearchGate. researchgate.net. Available at:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org. Available at:[Link]

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - ResearchGate. researchgate.net. Available at:[Link]

  • A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics | Organic Letters - ACS Publications. acs.org. Available at:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a robust, causality-driven framework for handling 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid. This non-natural amino acid derivative is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, its physical properties and chemical reactivity necessitate strict engineering controls and Personal Protective Equipment (PPE) to mitigate exposure risks.

This guide moves beyond basic compliance, explaining the why behind each safety protocol so that your laboratory can build a self-validating culture of safety.

Chemical Profile & Mechanistic Toxicology

Chemical Identity: 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (frequently supplied and utilized as the hydrochloride salt,[1]). Physical State: Solid, fine crystalline powder. Primary Hazard Classes: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract).

Mechanistic Hazard Assessment: The primary risk vector for this compound is aerosolization . When transferring the dry powder, static electricity and ambient air currents can cause micro-particulates to become airborne. Upon contact with the moisture in human mucous membranes (eyes, respiratory tract), the carboxylic acid moiety—and the dissociating HCl if handling the salt form—lowers the local pH, causing acute, localized tissue irritation[1].

Furthermore, the fluorinated methoxy phenyl ring increases the molecule's lipophilicity. While the dry powder has poor dermal penetration, dissolving this compound in aggressive organic solvents (such as DMSO or DMF) dramatically alters its hazard profile. The solvent acts as a carrier, facilitating rapid transdermal absorption of the irritating compound into the bloodstream. Therefore, our safety strategy must dynamically adapt: suppressing dust generation during weighing, and establishing absolute barrier protection during dissolution.

Engineering Controls & PPE Matrix

Before donning any PPE, the primary defense is the engineering control. All handling of the dry powder must occur within a certified chemical fume hood or a dedicated powder weighing enclosure with a horizontal airflow[2]. This pulls particulates away from the operator's breathing zone, neutralizing the root cause of the inhalation hazard[3].

The following table summarizes the quantitative specifications and mechanistic rationale for the required PPE, in accordance with the[4].

Protection TypeRecommended Equipment & Quantitative SpecMechanistic Rationale
Hand Protection Nitrile gloves (≥ 4 mil thickness for solids; ≥ 8 mil for solutions)Nitrile provides a robust barrier against solid organic acids[5]. Note: If handling the chemical dissolved in DMSO, double-gloving is required due to the rapid permeation rate of the solvent.
Eye Protection [6]Standard safety glasses leave gaps. Goggles create a facial seal, preventing airborne micro-powders generated during weighing from settling on the conjunctiva.
Body Protection 100% Cotton Laboratory CoatCotton minimizes static electricity buildup compared to synthetic blends, reducing the risk of the powder clinging to the operator or scattering during transfer[7].
Respiratory N95 or P100 Particulate RespiratorRequired only if engineering controls fail or during a large spill cleanup[7]. In a functioning fume hood, respiratory PPE is redundant.

Operational Workflow: Safe Handling Protocol

To ensure a self-validating safety system, the handling protocol must actively prevent the hazard from materializing. The following step-by-step methodology relies on static mitigation and localized containment as recommended by [3].

Step-by-Step Weighing and Dissolution Methodology
  • Preparation & Static Mitigation: Wipe down the analytical balance and the surrounding fume hood surface with a lint-free cloth lightly dampened with deionized water. This localized increase in humidity dissipates static charges that cause powders to scatter.

  • Tare & Transfer: Place an anti-static weigh boat on the balance. Using a grounded stainless steel spatula, carefully transfer the 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid. Crucial Technique: Never drop the powder from a height. Lower the spatula directly into the weigh boat before rotating it to release the powder, minimizing aerosolization[2].

  • In-Situ Dissolution: Do not transport the dry powder across the laboratory. Add your initial solvent (e.g., buffer or DMSO) directly to the vial containing the weighed powder while still inside the fume hood. Once the powder is in solution, the inhalation hazard is effectively neutralized.

  • Decontamination: Wet-wipe the spatula, balance, and hood surface with a compatible solvent (e.g., 70% ethanol) to capture any invisible residual dust.

Workflow Start Pre-Operation: Verify Fume Hood & Don PPE Static Static Mitigation: Damp-wipe surfaces Start->Static Step 1 Weighing Weighing: Use Anti-static Boat & Spatula Static->Weighing Step 2 Transfer Transfer & Dissolution: Add solvent inside hood Weighing->Transfer Step 3 Decon Decontamination: Wet-wipe all tools & surfaces Transfer->Decon Step 4 Safe Safe to Transport Solution Transfer->Safe Hazard Neutralized Decon->Safe Area Secured

Caption: Workflow for the safe handling, weighing, and dissolution of hazardous powders.

Spill Response & Chemical Disposal Plan

If a powder spills, the human instinct is often to sweep it up. However, sweeping introduces mechanical energy that aerosolizes the particles, exacerbating the inhalation hazard. The following self-validating protocol utilizes the "wet-wipe" method to ensure containment.

Step-by-Step Spill Cleanup Protocol
  • Isolate: If the spill occurs outside a fume hood, immediately instruct personnel to step back to avoid disturbing the air.

  • Upgrade PPE: The responder must don an N95/P100 respirator and double-layer nitrile gloves before approaching the spill[7].

  • Neutralize Aerosolization (The Wet-Wipe Method): Do not sweep. Cover the spilled powder with absorbent paper towels. Gently pour a small amount of water or a mild alkaline buffer over the towels. Causality: Capillary action draws the liquid into the powder, trapping the particulates in the liquid phase and completely neutralizing the aerosolization risk before physical removal begins.

  • Collect: Carefully scoop the damp mass into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water, working from the outside of the spill zone inward.

Disposal Plan
  • Solid Waste: Unused 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid and all contaminated consumables (weigh boats, gloves, paper towels) must be placed in a sealed, clearly labeled, compatible hazardous waste receptacle[8].

  • Liquid Waste: Solutions containing this chemical must be collected in designated organic or aqueous waste carboys, depending on the primary solvent used.

  • Compliance: Dispose of all waste via a licensed commercial waste disposal service in strict accordance with EPA/RCRA regulations (or local equivalent). Under no circumstances should this compound be flushed down the drain.

References

  • NextSDS Chemical Database: (2S)-2-AMINO-2-(4-FLUORO-3-METHOXYPHENYL)ACETIC ACID-HCL Substance Information. NextSDS. [Link]

  • Environment, Health & Safety: Weighing Hazardous Powders in the Laboratory. University of Wisconsin-Madison.[Link]

  • Occupational Safety and Health Administration (OSHA): Laboratory Safety Guidance (OSHA 3404-11R 2011). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • Electronic Code of Federal Regulations (eCFR): 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Government.[Link]

  • National Institutes of Health (NIH): A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PubMed Central (PMC).[Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。